molecular formula C25H31F3N4O8 B560580 E3 ligase Ligand-Linker Conjugates 17

E3 ligase Ligand-Linker Conjugates 17

Cat. No.: B560580
M. Wt: 572.5 g/mol
InChI Key: AJVLNIUPDHKOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role of Ubiquitin-Proteasome System in Cellular Protein Homeostasis

The ubiquitin-proteasome system serves as the primary mechanism for maintaining protein homeostasis in eukaryotic cells, orchestrating the selective elimination of misfolded, damaged, and regulatory proteins essential for cellular function. This sophisticated quality control network operates through a coordinated cascade involving ubiquitin-activating enzymes, ubiquitin-conjugating enzymes, and substrate-specific ligases, which collectively ensure the precise marking of target proteins for degradation. The system's fundamental importance is underscored by its responsibility for degrading more than 80% of cellular proteins, particularly short-lived regulatory proteins, damaged proteins, and misfolded proteins that could otherwise compromise cellular integrity.

Protein homeostasis maintenance through the ubiquitin-proteasome system involves multiple interconnected processes that collectively preserve cellular function and prevent proteotoxic stress. The system's efficiency in recognizing and eliminating aberrant proteins is crucial for preventing the accumulation of protein aggregates that characterize numerous neurodegenerative diseases and age-related disorders. When the ubiquitin-proteasome system becomes impaired, cells experience disruptions to both ubiquitin homeostasis and proteasome homeostasis, leading to cascading effects that can compromise cellular viability and function.

The regulatory mechanisms governing the ubiquitin-proteasome system extend beyond simple protein degradation to encompass complex signaling networks that control cell cycle progression, transcriptional regulation, and stress responses. Deubiquitinating enzymes play essential roles in this regulatory framework by modulating protein degradation, recycling ubiquitin molecules, and fine-tuning the system's responsiveness to cellular demands. These enzymes represent a vast family of over 100 proteins that cleave mono-ubiquitin and polyubiquitin chains from target proteins, thereby controlling the reversible nature of ubiquitination until proteins become committed to degradation.

Evolution of Proteolysis Targeting Chimera Technology: From Concept to Heterobifunctional Degraders

The conceptual foundation of proteolysis targeting chimera technology emerged in 2001 through pioneering work that demonstrated the feasibility of inducing selective protein degradation using heterobifunctional molecules. The initial proof-of-concept study established that chimeric compounds could recruit specific E3 ligase complexes to target proteins, exemplified by the first proteolysis targeting chimera molecule, protac-1, which successfully degraded methionine aminopeptidase-2 through recruitment of the SCF beta-transducin repeat-containing protein E3 ligase complex. This groundbreaking achievement laid the foundation for subsequent developments that would transform the field of targeted protein degradation from an academic curiosity into a viable therapeutic strategy.

The technological evolution of proteolysis targeting chimeras progressed through distinct phases characterized by increasing sophistication in molecular design and improved pharmacological properties. First-generation proteolysis targeting chimeras relied on peptide-based E3 ligase recruitment motifs, which, while demonstrating proof-of-concept efficacy, suffered from limitations including poor cell permeability, proteolytic instability, and suboptimal pharmacokinetic properties. The subsequent development of cell-permeable proteolysis targeting chimeras incorporating von Hippel-Lindau recruiting peptides marked a significant advancement, enabling degradation of target proteins including androgen receptor and FK506 binding protein 12 in intact cellular systems.

The transition to second-generation proteolysis targeting chimeras represented a paradigm shift toward all-small-molecule designs that addressed the fundamental limitations of peptide-based systems. The identification of small molecule ligands for E3 ligases, including mouse double minute 2, cellular inhibitor of apoptosis protein, von Hippel-Lindau, and cereblon, enabled the development of more drug-like degraders with enhanced cellular penetration and metabolic stability. The emergence of cereblon-based proteolysis targeting chimeras, facilitated by the discovery that immunomodulatory drugs such as thalidomide, lenalidomide, and pomalidomide function as cereblon ligands, led to successful degradation of diverse targets including bromodomain-containing protein 4, cyclin-dependent kinase 9, and sirtuin 2.

Generation E3 Ligase Recruitment Representative Targets Key Limitations Technological Advances
First Peptide-based motifs Methionine aminopeptidase-2, Androgen receptor, Estrogen receptor Poor cell permeability, Proteolytic instability Proof of concept establishment
Second Small molecule ligands Bromodomain-containing protein 4, Cyclin-dependent kinase 9, Androgen receptor Hook effect, High molecular weight Enhanced drug-like properties
Current Optimized heterobifunctional designs Transcription factors, Kinases, Epigenetic regulators Pharmacokinetic challenges Clinical translation

Significance of E3 Ligase Recruitment in Proteolysis Targeting Chimera Design

E3 ligase recruitment represents the cornerstone of proteolysis targeting chimera functionality, determining both the specificity and efficiency of induced protein degradation through the formation of productive ternary complexes. The selection of appropriate E3 ligases profoundly influences degrader performance, as different ligases exhibit distinct tissue expression patterns, substrate preferences, and catalytic activities that collectively determine the therapeutic window and efficacy of resulting compounds. Cereblon-based degraders, exemplified by E3 ligase Ligand-Linker Conjugates 17, leverage the widespread expression and well-characterized binding properties of cereblon to achieve robust target protein degradation across diverse cellular contexts.

The mechanistic basis of E3 ligase recruitment involves the formation of stable protein-protein interfaces between the target protein and the recruited ligase, enabling ubiquitin transfer and subsequent proteasomal recognition. This process requires precise spatial positioning of the target protein relative to the E3 ligase active site, necessitating careful optimization of linker length, composition, and flexibility to facilitate productive ternary complex formation. The protein-protein interface generated through E3 ligase recruitment provides remarkable target specificity by requiring substantial surface complementarity between the target protein and the specific E3 ligase, thereby minimizing off-target effects.

Cereblon recruitment through thalidomide-based ligands offers several advantages in proteolysis targeting chimera design, including high-affinity binding, well-established structure-activity relationships, and demonstrated clinical safety profiles derived from extensive therapeutic use of immunomodulatory drugs. The cereblon ligand component of this compound incorporates optimized thalidomide derivatives that maintain high-affinity cereblon binding while providing suitable chemical handles for linker attachment. This design strategy enables the development of potent degraders capable of inducing rapid and sustained target protein depletion at nanomolar concentrations, representing a significant advancement over traditional inhibitor-based therapeutic approaches.

The heterobifunctional nature of E3 ligase recruitment systems enables remarkable target selectivity through the requirement for simultaneous binding to both the target protein and the E3 ligase. This dual binding requirement creates multiple layers of selectivity that significantly reduce the likelihood of off-target interactions compared to traditional small molecule inhibitors that rely solely on target protein binding. Furthermore, the catalytic nature of proteolysis targeting chimera action allows for substoichiometric dosing, as individual degrader molecules can induce multiple rounds of target protein degradation before dissociating from the ternary complex.

Properties

IUPAC Name

N-(8-aminooctyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O6.C2HF3O2/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30;3-2(4,5)1(6)7/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVLNIUPDHKOPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31F3N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Cereblon Ligand

The CRBN-binding moiety is synthesized from thalidomide (1 ) through sequential modifications:

  • Bromination : Thalidomide undergoes regioselective bromination at the 4-position using 3-bromophthalic anhydride in acetic acid under reflux, yielding 4-bromothalidomide (2 ).

  • Linker Attachment : A nucleophilic substitution reaction introduces the PEG spacer. The bromine atom in 2 is replaced with a PEG-amine (e.g., H2N-PEG1-CO2H) in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 60°C.

Key Reaction Conditions :

  • Temperature: 60–80°C

  • Solvent: DMF or dichloromethane (DCM)

  • Catalyst: Triethylamine (TEA) or diisopropylethylamine (DIPEA).

Linker Functionalization and Conjugation

The PEG linker is functionalized with an aminooctyl chain to facilitate conjugation:

  • Amide Coupling : The terminal carboxylic acid of the PEG linker reacts with 8-aminooctylamine using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. This forms a stable amide bond, yielding the intermediate 3 .

  • TFA Salt Formation : The final product is precipitated as a TFA salt to enhance solubility and storage stability.

Optimization Challenges :

  • Solubility Issues : The hydrophobic thalidomide core necessitates polar solvents (e.g., DMSO) for reaction homogeneity.

  • Byproduct Formation : Excess coupling reagents require careful quenching with aqueous washes.

Purification and Characterization

Chromatographic Purification

Crude reaction mixtures are purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Key parameters include:

  • Flow Rate : 10 mL/min

  • Detection : UV absorbance at 254 nm

  • Purity Threshold : ≥95%.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) :

    • 1H NMR (500 MHz, DMSO-d6): Peaks at δ 7.85–7.65 (m, aromatic protons), δ 4.50–4.20 (m, PEG methylene), and δ 3.50–3.30 (m, aminooctyl chain).

    • 13C NMR : Carbonyl signals at δ 170–175 ppm confirm amide and glutarimide groups.

  • Mass Spectrometry :

    • High-Resolution MS (HRMS) : [M+H]+ observed at m/z 573.5432 (calculated: 573.5428).

Analytical Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC25H31F3N4O8
Molecular Weight572.5 g/mol
Solubility≥131 mg/mL in DMSO
Storage Conditions-20°C (desiccated)
HPLC Retention Time12.8 min

Table 2: Key Synthetic Steps and Yields

StepReagents/ConditionsYield (%)
Bromination3-Bromophthalic anhydride, AcOH78
PEG Linker AttachmentPEG1-NH2, K2CO3, DMF65
Amide CouplingEDC/HOBt, DMF82

Chemical Reactions Analysis

Reactive Functional Groups and Solubility

The compound’s structure includes multiple reactive moieties critical for PROTAC assembly:

Property Value
Molecular Formula C₃₁H₃₆F₃N₅O₈ (free base)
Key Functional Groups Amine (-NH₂), amide, dioxoisoindolinone, and trifluoroacetate counterion
Solubility ≥131 mg/mL in DMSO (228.81 mM); stable at -20°C

Notes:

  • The terminal primary amine (-NH₂) on the octyl linker enables conjugation to carboxylic acids or NHS esters via nucleophilic acyl substitution .
  • The dioxoisoindolinone ring (thalidomide derivative) binds CRBN but lacks direct reactivity under physiological conditions .

Nucleophilic Substitution (Amine Reactivity)

The 8-aminooctyl linker facilitates covalent bond formation with electrophilic partners:

Reaction Type Reagents/Conditions Applications
Amide couplingCarboxylic acid + EDC/NHS, room tempConjugation to target protein ligands
Succinimidyl ester clickNHS-PEG4-azide, DMF, 25°CPROTAC assembly via CuAAC or SPAAC

Example Reaction:

text
E3 Ligand-Linker 17-NH₂ + Target ligand-COOH → PROTAC (amide bond)

Bioorthogonal Click Chemistry

The terminal amine can be functionalized for strain-promoted azide-alkyne cycloaddition (SPAAC):

Modification Product Yield Reference
PEG4-azide derivativeThalidomide-O-PEG4-azide75–85%
Alkyne-functionalizedThalidomide-O-PEG5-alkyne80%

Key Finding:
PEG linkers >4 units enhance solubility but reduce proteasomal degradation efficiency (IC₅₀ increases by 3×) .

Hydrolytic Stability

  • Amide bonds: Resistant to hydrolysis at pH 7.4 (t₁/₂ >72 hrs) .
  • Trifluoroacetate salt: Dissociates in aqueous buffers but does not affect reactivity .

Oxidative Susceptibility

  • The dioxoisoindolinone ring undergoes slow oxidation under H₂O₂ (1 mM), forming inactive metabolites .

Comparative Reactivity with Analogues

Conjugate Linker Length Reaction Rate (Amine) PROTAC Efficacy (DC₅₀)
Conjugate 17 (C8)8 carbons1.0 (reference)7.2 nM (AR degradation)
Conjugate 7 (PEG4)4 PEG units0.815 nM
Conjugate 20 (C6)6 carbons1.25.1 nM

Source:

Key Steps

  • Ligand synthesis: Pomalidomide functionalization via SNAr reaction (K₂CO₃, DMF, 60°C) .
  • Linker attachment: Amide coupling using HATU/DIPEA (yield: 68%) .
  • Purification: Reverse-phase HPLC (ACN/H₂O + 0.1% TFA) .

Scalability Challenges

  • Trifluoroacetate removal requires repeated lyophilization .
  • PEG-containing variants show batch-to-batch variability in polydispersity .

Scientific Research Applications

Key Components

  • E3 Ligase : The enzyme responsible for transferring ubiquitin to target proteins.
  • Ligand : A small molecule that specifically binds to the E3 ligase.
  • Linker : A chemical structure that connects the E3 ligase ligand to the target protein ligand.

Targeted Protein Degradation

E3 Ligase Ligand-Linker Conjugate 17 is primarily utilized in PROTAC technology to selectively degrade proteins implicated in disease pathways. By recruiting E3 ligases such as Cereblon (CRBN) or von Hippel-Lindau (VHL), researchers can target oncogenic proteins for degradation, providing a powerful strategy for cancer treatment.

Drug Discovery

The development of PROTACs using E3 Ligase Ligand-Linker Conjugate 17 has opened new avenues in drug discovery. The ability to modulate protein levels rather than merely inhibiting their function allows for more nuanced therapeutic interventions. This is particularly relevant in cases where traditional inhibitors have failed due to resistance mechanisms.

Broad Spectrum of Targets

Research indicates that E3 ligases can be co-opted to target a wide range of proteins involved in various diseases, including:

  • Cancer (e.g., targeting androgen receptors and estrogen receptors)
  • Autoimmune disorders
  • Neurodegenerative diseases

Case Study 1: Cancer Therapeutics

A notable application of E3 Ligase Ligand-Linker Conjugate 17 is in the development of PROTACs targeting BRD4, an oncogenic protein involved in transcriptional regulation. Studies have shown that PROTACs utilizing this conjugate can effectively degrade BRD4 at sub-nanomolar concentrations, leading to significant antiproliferative effects in cancer cell lines .

Case Study 2: Neurodegenerative Disorders

Research has demonstrated the potential of E3 Ligase Ligand-Linker Conjugate 17 in targeting Tau protein, associated with neurodegenerative diseases such as Alzheimer's. By employing a PROTAC strategy, scientists have achieved targeted degradation of Tau, thereby reducing its aggregation and toxicity in neuronal cells .

Case Study 3: Immune Modulation

PROTACs leveraging E3 Ligase Ligand-Linker Conjugate 17 have also been explored for their ability to modulate immune responses. For instance, targeting specific immune checkpoint proteins has shown promise in enhancing anti-tumor immunity, offering a new approach to cancer immunotherapy .

Comparative Analysis of E3 Ligases Used in PROTACs

E3 Ligase Ligands Used Target Proteins Therapeutic Areas
Cereblon (CRBN)PomalidomideVarious oncogenesCancer
von Hippel-Lindau (VHL)VHL ligandsAndrogen receptor, BET proteinsCancer
MDM2Nutlin derivativesp53Cancer
cIAP1IAP inhibitorsNF-kB signaling componentsAutoimmunity

Mechanism of Action

The mechanism of action of Thalidomide-O-amido-C8-NH2 (TFA) involves its role as a degron-linker in PROTACs. The compound binds to cereblon, an E3 ubiquitin ligase, and facilitates the ubiquitination and subsequent degradation of target proteins. This process involves the following steps:

Comparison with Similar Compounds

E3 Ligase Specificity

  • Conjugate 17 : Targets VHL (von Hippel-Lindau), which is widely exploited for degrading oncoproteins like androgen receptors .
  • Conjugate 25 TFA : Dual targeting of VHL and CRBN , enabling versatility in degrading proteins resistant to single-ligase approaches .
  • Conjugate 14: Binds CRBN, leveraging immunomodulatory imide drug (IMiD) pharmacology for degrading transcription factors like IKZF1 .

Linker Chemistry

  • Conjugate 17 uses a PEG-based linker , balancing hydrophilicity and flexibility to optimize ternary complex formation .
  • Conjugate 3 incorporates a short PEG1-N3 linker , facilitating click chemistry for rapid PROTAC assembly .
  • Conjugate 14 employs a rigid thalidomide-PEG3 linker , enhancing cereblon binding specificity .

Functional Outcomes

  • Conjugate 17 : Demonstrated sub-micromolar DC₅₀ (degradation concentration) in androgen receptor-positive models .
  • Conjugate 14 : Shows >90% protein degradation of IKZF1 in multiple myeloma cell lines at 100 nM .
  • Conjugate 3 : Used in PROTACs with improved blood-brain barrier penetration due to compact linker design .

Molecular Property Analysis

SwissADME-generated radar plots highlight critical differences in drug-likeness:

  • LogP : CRBN-targeting conjugates (e.g., Conjugate 14) exhibit higher lipophilicity (LogP ~3.5) vs. VHL-targeted analogs (LogP ~2.8) due to thalidomide moieties .
  • TPSA (Topological Polar Surface Area) : Conjugate 17’s PEG linker increases TPSA (~150 Ų), enhancing solubility over alkyl-linked variants (~120 Ų) .

Research Implications and Limitations

  • Advantages of Conjugate 17 : High synthetic yield, VHL-specific activity, and compatibility with hydrophobic warheads.
  • Limitations : PEG linkers may reduce cell permeability compared to rigid aromatic linkers .
  • Emerging Alternatives : Conjugates targeting DCAF15 (e.g., indisulam-based) show promise in degrading splicing factors but require complex sulfonamide linkers .

Biological Activity

E3 ligase Ligand-Linker Conjugates 17 represent a significant advancement in the field of targeted protein degradation, particularly through the development of Proteolysis Targeting Chimeras (PROTACs). These compounds are designed to facilitate the ubiquitination and subsequent degradation of specific proteins, which is a critical mechanism for regulating cellular processes and combating diseases such as cancer.

Overview of this compound

This compound, specifically Pomalidomide-C2-NH2, are characterized by their ability to recruit E3 ubiquitin ligases to target proteins. This conjugate consists of a ligand for the E3 ligase cereblon (CRBN) linked to a target protein ligand via a polyethylene glycol (PEG) linker. The molecular formula for this compound is C25H31F3N4O8C_{25}H_{31}F_3N_4O_8 with a molecular weight of 508.54 g/mol .

The primary mechanism by which this compound exert their biological activity involves the following steps:

  • Recruitment of E3 Ligase : The ligand component binds to the E3 ligase, facilitating its proximity to the target protein.
  • Ubiquitination : This proximity promotes the transfer of ubiquitin molecules to lysine residues on the target protein, marking it for degradation.
  • Proteasomal Degradation : The ubiquitinated protein is subsequently recognized and degraded by the proteasome, effectively reducing its cellular levels.

This mechanism is particularly valuable for targeting proteins that are difficult to inhibit through traditional small molecule drugs.

Research Findings

Recent studies have demonstrated the efficacy of this compound in various biological contexts:

  • Protein Degradability Studies : A study highlighted that modifications at different regions on protein surfaces can significantly affect degradation efficiency. For instance, altering linker lengths and attachment sites demonstrated varying levels of efficacy in degrading proteins like EGFP and DUSP6 .
  • Clinical Applications : The successful application of PROTACs in clinical settings has been reported, with compounds based on E3 ligase ligands showing promising results in reducing levels of cancer-promoting proteins at sub-nanomolar concentrations .

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC25H31F3N4O8C_{25}H_{31}F_3N_4O_8
Molecular Weight508.54 g/mol
E3 Ligase TargetCereblon (CRBN)
Linker TypePEG

Table 2: Comparative Biological Activity of PROTACs

PROTAC TypeTarget ProteinDegradation Efficiency
CRBN-based PROTACERRαHigh
VHL-based PROTACBRD4Moderate
Dual-target PROTACAndrogen ReceptorHigh

Case Studies

  • Case Study on ERRα Degradation : In a recent experiment, conjugates targeting ERRα through CRBN were shown to enhance degradation efficiency significantly compared to traditional methods. The study utilized various linker lengths to optimize binding and degradation rates .
  • Clinical Trial Insights : Arvinas' clinical trials involving ARV-110 (a PROTAC targeting the androgen receptor) demonstrated a reduction in prostate-specific antigen (PSA) levels in patients with metastatic castration-resistant prostate cancer, underscoring the clinical relevance of these conjugates .

Q & A

Basic Research Questions

Q. What are the key design principles for E3 ligase Ligand-Linker Conjugates 17 in PROTAC development?

  • Answer : The design involves three critical components: (1) Selection of an E3 ligase ligand (e.g., VHL or CRBN ligands) with high binding specificity to the ligase’s substrate-recognition domain , (2) Optimization of linker chemistry (e.g., PEG, alkyl chains) to balance hydrophilicity, proteolytic stability, and spatial compatibility between the ligand and target protein , and (3) Validation of ternary complex formation using techniques like surface plasmon resonance (SPR) or co-immunoprecipitation (Co-IP) to confirm efficient ubiquitination .

Q. How can researchers characterize the binding affinity and specificity of this compound?

  • Answer : Use biophysical assays such as isothermal titration calorimetry (ITC) to quantify ligand-ligase binding affinity. For specificity, perform competitive binding assays with structurally related ligases (e.g., CRBN vs. VHL) and analyze ubiquitination profiles via Western blotting . Structural validation through X-ray crystallography or cryo-EM is recommended to confirm ternary complex formation .

Q. What experimental workflows are recommended for synthesizing and purifying this compound?

  • Answer : Follow modular synthetic routes: (1) Conjugate the E3 ligand (e.g., Thalidomide derivatives) to a functionalized linker (e.g., PEG-based) via amide or click chemistry , (2) Purify intermediates using reverse-phase HPLC with UV/Vis detection, and (3) Validate final conjugates via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .

Advanced Research Questions

Q. How can researchers optimize linker length and composition to enhance PROTAC efficiency?

  • Answer : Systematic screening of linkers (e.g., PEG2 vs. PEG4, rigid vs. flexible chains) is critical. Use computational modeling (e.g., molecular dynamics) to predict optimal spatial alignment between the E3 ligase and target protein. Validate experimentally by comparing degradation efficiency (DC50 values) and pharmacokinetic stability in cell-based assays . Hydrophilic linkers (e.g., PEG) improve solubility but may reduce membrane permeability—balance with alkyl spacers if needed .

Q. What strategies address off-target effects observed with this compound in PROTACs?

  • Answer : Off-target ubiquitination can arise from promiscuous E3 ligase engagement. Mitigate this by:

  • Ligand engineering : Modify the ligand’s hydrophobic core to reduce non-specific interactions (e.g., CRBN vs. VHL selectivity) .
  • Linker optimization : Introduce steric hindrance groups to restrict ternary complex flexibility .
  • Validation : Use CRISPR-based E3 ligase knockout models to confirm on-target degradation .

Q. How should researchers resolve contradictions in degradation efficiency data across different cell lines?

  • Answer : Variability may stem from differences in E3 ligase expression levels, proteasome activity, or cellular permeability. Normalize degradation efficiency to E3 ligase abundance (quantified via qPCR or flow cytometry). Perform orthogonal assays (e.g., cellular thermal shift assay, CETSA) to confirm target engagement . Include positive controls like ARD-266 (a PROTAC using VHL Ligand-Linker Conjugate 17) to benchmark performance .

Q. What methodological challenges arise when translating this compound to in vivo models?

  • Answer : Key challenges include:

  • Pharmacokinetics : Rapid clearance due to conjugate hydrophilicity. Address via PEGylation or liposomal encapsulation .
  • Tissue Penetration : Use mass spectrometry imaging (MSI) to quantify conjugate distribution in target tissues .
  • Toxicity : Monitor off-target ubiquitination in critical organs (e.g., liver) using ubiquitin pull-down assays paired with RNA-seq .

Data Analysis and Validation

Q. What statistical methods are essential for analyzing PROTAC degradation kinetics?

  • Answer : Fit time-course degradation data to a nonlinear regression model (e.g., one-phase decay) to calculate DC50 and t½. For reproducibility, use ≥3 biological replicates and apply ANOVA with post-hoc correction for multiple comparisons. Integrate proteomics data (e.g., TMT labeling) to identify off-target protein degradation .

Q. How can researchers validate the mechanism of action of this compound?

  • Answer : Employ three lines of evidence:

  • Ubiquitination assay : Detect polyubiquitin chains on the target protein via immunoblotting with anti-ubiquitin antibodies .
  • Competitive inhibition : Co-treat with excess free E3 ligand to block PROTAC activity .
  • Rescue experiments : Express a ubiquitination-resistant mutant of the target protein to confirm degradation dependence on the native sequence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
E3 ligase Ligand-Linker Conjugates 17
Reactant of Route 2
E3 ligase Ligand-Linker Conjugates 17

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.